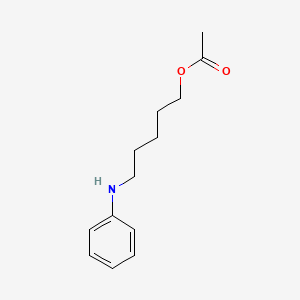![molecular formula C13H13F3O2S2 B14005161 O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate CAS No. 42574-10-7](/img/structure/B14005161.png)
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety through a sulfanyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable thiol reagent under controlled conditions to form the corresponding thioether. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate various biochemical pathways. The sulfanyl linkage plays a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Propan-2-yloxycarbothioylsulfanyl-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-methylphenyl]ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone imparts unique chemical stability and reactivity, making it distinct from similar compounds
Propiedades
Número CAS |
42574-10-7 |
|---|---|
Fórmula molecular |
C13H13F3O2S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H13F3O2S2/c1-8(2)18-12(19)20-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,7H2,1-2H3 |
Clave InChI |
NUAYGYJRMOHKJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)SCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

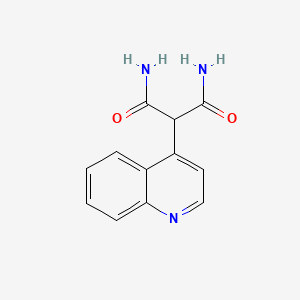
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
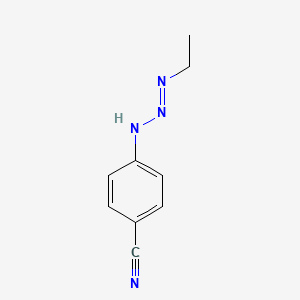
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
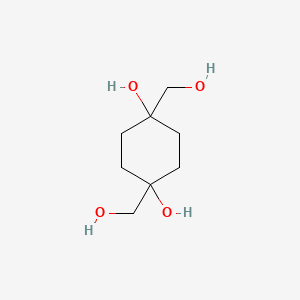
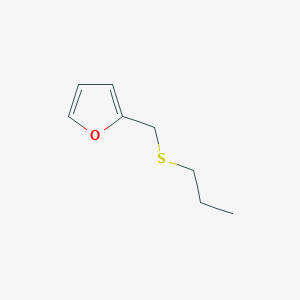
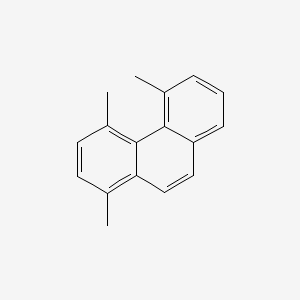

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)

